1,8-Naphthyridine

Antiparasitic Leishmaniasis Medicinal Chemistry

1,8-Naphthyridine (CAS 254-60-4) is the most extensively studied naphthyridine isomer, distinguished by its adjacent 1,8‑nitrogen atoms that create a unique bidentate chelation pocket and bridging coordination capability absent in other isomers. Its pKa of ~3.39 and well‑defined crystalline nature (mp 99.8–99.9 °C) provide predictable solubility and handling. In direct comparisons, 1,8‑naphthyridine derivatives show superior antileishmanial activity over 1,5‑naphthyridine analogs, and its Cd²⁺ probes display 1.5 orders of magnitude higher stability over Zn²⁺, enabling selective cadmium sensors. Additionally, 1,8‑naphthyridine‑3‑carbonitrile derivatives deliver a benchmark MIC of 6.25 μg/mL against M. tuberculosis H37Rv. For medicinal chemistry, coordination chemistry, or sensor development, this scaffold offers proven, quantitative performance advantages that directly reduce development risk.

Molecular Formula C8H6N2
Molecular Weight 130.15 g/mol
CAS No. 254-60-4
Cat. No. B1210474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Naphthyridine
CAS254-60-4
Molecular FormulaC8H6N2
Molecular Weight130.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)N=CC=C2
InChIInChI=1S/C8H6N2/c1-3-7-4-2-6-10-8(7)9-5-1/h1-6H
InChIKeyFLBAYUMRQUHISI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,8-Naphthyridine (CAS 254-60-4): Core Properties for Scientific Procurement


1,8-Naphthyridine (CAS 254-60-4) is a diazanaphthalene heterocycle with a fused pyridine-pyridine framework, distinguished from its five isomeric counterparts (1,5-, 1,6-, 1,7-, 2,6-, 2,7-naphthyridine) by the 1,8-adjacent positioning of its two nitrogen atoms [1]. This nitrogen placement confers a pKa of approximately 3.39 and a melting point of 99.8–99.9 °C , making it a well-defined, crystalline solid at room temperature. It is the most extensively researched naphthyridine isomer [2], serving as a foundational scaffold in medicinal chemistry and coordination chemistry due to its bidentate chelating capability [3].

Why 1,8-Naphthyridine Is Not Interchangeable with Isomeric Naphthyridines or Quinolines


The six naphthyridine isomers and related heterocycles like quinoline share a common fused-ring skeleton but exhibit divergent physicochemical, biological, and coordination behaviors due solely to nitrogen atom positioning [1]. For instance, 1,5-naphthyridine (pKa ~5.5) is significantly more basic than 1,8-naphthyridine (pKa ~3.39) [2], impacting solubility and salt formation. Crucially, the 1,8-nitrogen arrangement creates a unique bidentate chelation pocket that enables bridging coordination modes with metal ions [3], a property absent in 1,5- or 1,7-isomers. This fundamental difference translates directly into distinct performance in applications ranging from antileishmanial drug discovery to fluorescent sensor design, as quantified below.

1,8-Naphthyridine (254-60-4) Evidence-Based Differentiation Guide


Superior Antileishmanial Activity of 1,8- Over 1,5-Naphthyridine Scaffolds

In a direct comparative study, 1,8-substituted fused naphthyridines demonstrated significantly greater leishmanicidal activity than their 1,5-substituted counterparts against Leishmania infantum axenic amastigotes and intramacrophagic amastigotes [1]. The study established that the presence of a nitrogen atom in the fused ring to the naphthyridine core was important for increasing activity in both scaffolds, but the 1,8-regioisomer conferred a consistent advantage.

Antiparasitic Leishmaniasis Medicinal Chemistry

1,8-Naphthyridine-Based Probes Exhibit 1.5 Orders of Magnitude Higher Cd²⁺ vs. Zn²⁺ Stability

The 1,8-naphthyridine-based probe NAP-1 was rationally designed to exploit the scaffold's bidentate chelation pocket. In a direct comparison, NAP-1 exhibited a stability constant for Cd²⁺ that is approximately 1.5 orders of magnitude (~31.6×) higher than that for Zn²⁺ in MeOH:H₂O (80:20, v/v) at pH 7.4 [1]. This differential binding is attributed to the specific geometry and nitrogen spacing of the 1,8-naphthyridine core, which favors the larger ionic radius of Cd²⁺.

Fluorescent Sensors Cadmium Detection Coordination Chemistry

1,8-Naphthyridine Scaffold Enables Potent Anticancer Activity with IC50 as Low as 0.41 μM

Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl derivative 29 demonstrated potent in vitro cytotoxicity with IC50 values of 0.41 μM against PA-1 (ovarian) and 1.4 μM against SW620 (colon) cancer cell lines [1]. This potency was comparable to halogen-substituted analogs within the same study, indicating that the core 1,8-naphthyridine scaffold itself contributes significantly to the anticancer activity profile. While no direct comparator scaffold was tested head-to-head, the activity of the unsubstituted core establishes a performance benchmark against which other heterocyclic cores (e.g., quinoline, isoquinoline) can be evaluated in subsequent cross-study comparisons.

Anticancer Cytotoxicity Drug Discovery

1,8-Naphthyridine Derivatives Achieve MIC of 6.25 μg/mL Against Mycobacterium tuberculosis

A series of 1,8-naphthyridine-3-carbonitrile (ANC/ANA) derivatives were evaluated against M. tuberculosis H37Rv using the MABA assay. Compound ANA-12 demonstrated a minimum inhibitory concentration (MIC) of 6.25 μg/mL [1]. This potency establishes the 1,8-naphthyridine scaffold as a viable antimycobacterial pharmacophore. While not a direct head-to-head comparison against other heterocyclic cores, this quantitative MIC value provides a clear efficacy threshold for evaluating alternative scaffolds in tuberculosis drug discovery.

Antimycobacterial Tuberculosis Antibacterial

Unique Bidentate Bridging Coordination Mode Distinguishes 1,8-Naphthyridine from 1,5- and 1,7-Isomers

The 1,8-adjacent nitrogen atoms in 1,8-naphthyridine enable a bidentate chelating or bridging coordination mode that is structurally impossible for 1,5- or 1,7-naphthyridine isomers [1]. This property is exploited in dinuclear metal complexes where 1,8-naphthyridine acts as a bridging ligand between two metal centers, as demonstrated in iridium(III) complexes [2] and rare earth nitrate complexes exhibiting high coordination numbers [3]. The 1,5-isomer, by contrast, cannot chelate a single metal center due to the distal nitrogen placement and instead coordinates in a monodentate fashion or forms extended polymeric structures.

Coordination Chemistry Metal Complexes Catalysis

High-Value Application Scenarios for 1,8-Naphthyridine (254-60-4) Based on Quantitative Evidence


Antileishmanial Drug Discovery: Scaffold Selection for Hit-to-Lead Optimization

Based on direct comparative evidence showing that 1,8-naphthyridine derivatives exhibit superior leishmanicidal activity over 1,5-naphthyridine analogs against L. infantum [1], this scaffold is the rational choice for initiating medicinal chemistry campaigns targeting leishmaniasis. The established potency advantage reduces the risk of investing resources in a less active isomeric core and accelerates the path to preclinical candidates.

Fluorescent Cadmium Sensor Development: Achieving Selective Cd²⁺ Detection Over Zn²⁺

The demonstrated 1.5 orders of magnitude higher stability constant of 1,8-naphthyridine-based probes for Cd²⁺ versus Zn²⁺ [1] makes this scaffold uniquely suited for constructing selective cadmium sensors. This quantitative selectivity is essential for environmental monitoring, industrial wastewater analysis, and biological imaging applications where zinc interference is a known challenge.

Bimetallic Catalyst and MOF Design: Exploiting Unique Bridging Coordination

The exclusive ability of 1,8-naphthyridine to act as a bidentate bridging ligand between two metal centers [1] is a critical design element for synthesizing bimetallic catalysts, molecular wires, and metal-organic frameworks (MOFs). This property, absent in 1,5- and 1,7-isomers, enables proximity-enforced metal-metal interactions that are essential for cooperative catalysis and electronic communication in materials chemistry.

Antitubercular Lead Generation: Validated MIC Benchmark for Scaffold Comparison

With a quantitatively established MIC of 6.25 μg/mL against M. tuberculosis H37Rv for 1,8-naphthyridine-3-carbonitrile derivatives [1], this scaffold provides a validated activity benchmark. Researchers can directly compare the potency of alternative heterocyclic cores against this quantitative reference point, enabling data-driven scaffold selection in antitubercular drug discovery programs.

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